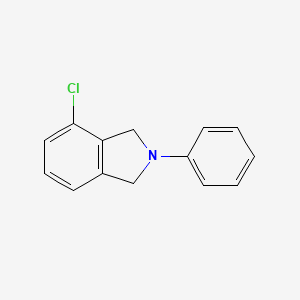
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- , also known as 2,3-dihydro-1H-indole , is a heterocyclic compound with the chemical formula C₈H₉N . It belongs to the indole family and exhibits intriguing structural features. The molecule consists of a fused benzene ring (phenyl group) and a five-membered nitrogen-containing ring (isoindole) .
Synthesis Analysis
The synthesis of 1H-Isoindole derivatives involves various methods. One notable approach is the Fischer indole synthesis . For instance, the optically active cyclohexanone can react with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound .
Molecular Structure Analysis
The molecular structure of 1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- is characterized by its bicyclic arrangement. The phenyl group and the isoindole ring are fused together, resulting in a compact and intriguing geometry. Researchers have studied its stereochemistry and conformational preferences to understand its properties and reactivity .
Chemical Reactions Analysis
1H-Isoindole derivatives participate in diverse chemical reactions. These include electrophilic aromatic substitutions, cyclizations, and functional group transformations. Researchers have explored the regioselectivity and reaction pathways of this compound. Notably, the chloro substituent at position 4 influences its reactivity patterns .
Physical And Chemical Properties Analysis
科学的研究の応用
Heparanase Inhibition and Anti-angiogenic Effects
Compounds derived from 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, similar in structure to the specified compound, have been identified as potent inhibitors of the enzyme heparanase. These inhibitors exhibit significant anti-angiogenic effects, which could be beneficial in treating diseases associated with abnormal angiogenesis, such as cancer. For example, specific derivatives have shown high selectivity and potent inhibitory activity, highlighting their potential as therapeutic agents (Courtney et al., 2004).
Synthetic Applications
The versatile reactivity of isoindole derivatives, such as 3-chloro-2-phenyl-isoindole-1-carbaldehyde, underlines their importance in organic synthesis. These compounds can be transformed into various phthalimide derivatives through reactions with reducing or alkylating agents. This unique reactivity profile enables the selective synthesis of novel compounds, demonstrating the utility of isoindole derivatives in expanding the toolkit of synthetic chemistry (Baglai et al., 2012).
Halogen Bonding and Supramolecular Chemistry
Isoindole derivatives with halogen substituents, such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, play a significant role in the study of halogen bonding. These compounds contribute to the formation of supramolecular architectures through intermolecular interactions, including halogen bonds. Such studies are crucial for the design of new materials and understanding molecular recognition processes (Gurbanov et al., 2021).
Antiviral Research
Although not directly related to the specific compound mentioned, research on isoindole-1,3-dione derivatives has explored their potential as inhibitors of the human immunodeficiency virus (HIV) integrase. This highlights the broader applicability of isoindole derivatives in medicinal chemistry, even though the specific activities may vary widely between different structural analogs (Penta et al., 2013).
Safety and Hazards
1H-Isoindole derivatives should be handled with care due to their potential toxicity. Researchers must follow safety protocols when working with these compounds. Specific hazards may include skin and eye irritation, inhalation risks, and environmental impact. Proper protective equipment and disposal procedures are essential .
特性
IUPAC Name |
4-chloro-2-phenyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-14-8-4-5-11-9-16(10-13(11)14)12-6-2-1-3-7-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIKZHMJLCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylisoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2774685.png)
![ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2774688.png)
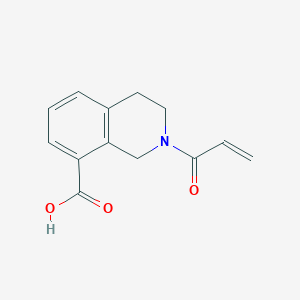
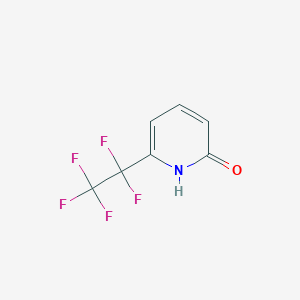
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2774692.png)


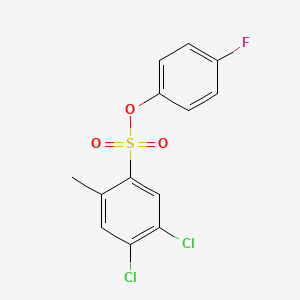
![4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2774696.png)
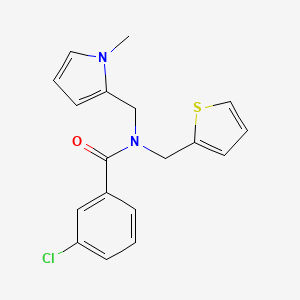
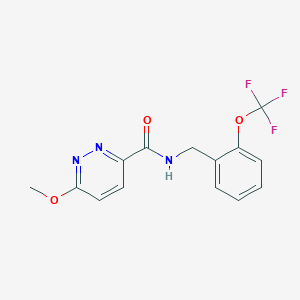
![1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2774700.png)
![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)
